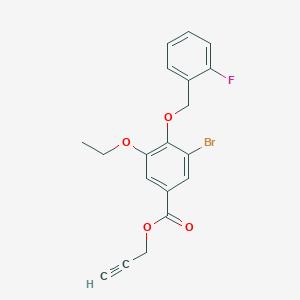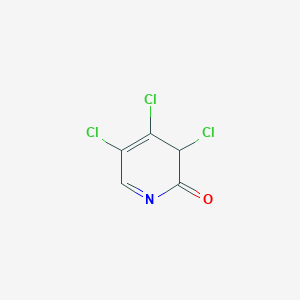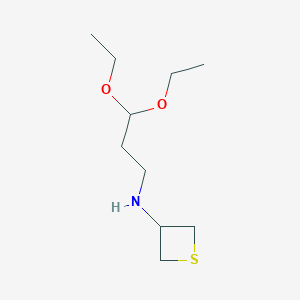![molecular formula C8H14ClNO2 B15232357 (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4s,5S)-5-Aminospiro[33]heptane-2-carboxylic acid hydrochloride is a spirocyclic amino acid derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a rigid and constrained molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic amino acids like (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the construction of the spirocyclic scaffold through ring closure reactions of corresponding 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive functional group modifications .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert certain functional groups into others, such as reducing ketones to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of rigid molecular frameworks on biological systems.
Mécanisme D'action
The mechanism by which (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with biological targets. The rigid spirocyclic structure allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity, making it a valuable compound in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of ornithine, another spirocyclic amino acid.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue of gamma-aminobutyric acid (GABA), used in medicinal chemistry.
Uniqueness
What sets (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the amino group, which can participate in a variety of chemical reactions and interactions with biological targets. This makes it a versatile and valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1 |
Clé InChI |
ICOMIOZHJJEDDB-NJCIUDBASA-N |
SMILES isomérique |
C1CC2([C@H]1N)CC(C2)C(=O)O.Cl |
SMILES canonique |
C1CC2(C1N)CC(C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)

![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)


![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)



![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)

